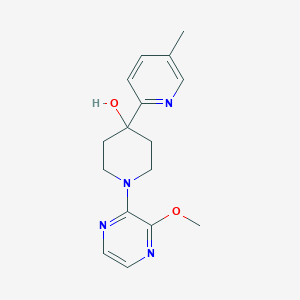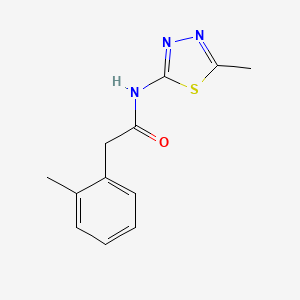![molecular formula C13H10N4O2S B5298189 6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine](/img/structure/B5298189.png)
6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine, commonly known as BMT-3, is a purine derivative that has been extensively studied for its potential use in scientific research. BMT-3 is a potent inhibitor of adenosine kinase, an enzyme that plays a crucial role in regulating the levels of adenosine in the brain. Adenosine is a neuromodulator that regulates a variety of physiological processes, including sleep, inflammation, and pain perception. BMT-3 has been shown to have a range of effects on the central nervous system, making it a promising candidate for further research.
Mecanismo De Acción
BMT-3 works by inhibiting adenosine kinase, an enzyme that regulates the levels of adenosine in the brain. By inhibiting this enzyme, BMT-3 increases the levels of adenosine in the brain, which can have a range of effects on physiological processes.
Biochemical and Physiological Effects:
BMT-3 has been shown to have a range of effects on the central nervous system. For example, it has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in regulating movement and motivation. BMT-3 has also been shown to reduce inflammation and pain perception, suggesting that it may have potential as a treatment for conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMT-3 in scientific research is its specificity for adenosine kinase. This allows researchers to study the effects of adenosine specifically, without interfering with other physiological processes. However, one limitation of using BMT-3 is its potential toxicity at high doses. Careful dosing and monitoring is required to ensure that the compound is used safely in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for research on BMT-3. One area of focus is its potential as a treatment for Parkinson's disease, given its ability to increase dopamine release in the brain. Other potential applications include its use as a treatment for inflammation and pain, and its use as a tool for studying the role of adenosine in the brain. Further research is needed to fully understand the potential of BMT-3 in these areas.
Métodos De Síntesis
BMT-3 can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One commonly used method involves the reaction of 6-chloropurine with sodium methoxide, followed by the addition of 1,3-benzodioxole-5-methylthiol and subsequent purification.
Aplicaciones Científicas De Investigación
BMT-3 has been widely studied for its potential use in scientific research. One area of focus has been its potential as a tool for studying the role of adenosine in the brain. Adenosine is known to play a role in a variety of physiological processes, and BMT-3 has been shown to modulate these processes in a variety of ways. For example, BMT-3 has been shown to increase the release of dopamine in the brain, suggesting that it may have potential as a treatment for Parkinson's disease.
Propiedades
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethylsulfanyl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-2-9-10(19-7-18-9)3-8(1)4-20-13-11-12(15-5-14-11)16-6-17-13/h1-3,5-6H,4,7H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBFLOBPUMORJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5298116.png)
![5-fluoro-2-[1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B5298122.png)
![N-{2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}urea](/img/structure/B5298125.png)
![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298135.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5298145.png)
![1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5298152.png)
![4,4'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)bis[N-(2-bromophenyl)butanamide]](/img/structure/B5298160.png)


![methyl 2-methyl-6-oxo-7-[3-(trifluoromethoxy)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5298175.png)
![ethyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(4-fluorobenzoyl)alaninate](/img/structure/B5298179.png)

![1-[3-(4-methoxyphenyl)propanoyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5298191.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5298198.png)